molecular formula C7H4BrNO3S B1208123 N-Bromosaccharin CAS No. 35812-01-2

N-Bromosaccharin

Cat. No. B1208123
CAS RN: 35812-01-2
M. Wt: 262.08 g/mol
InChI Key: QRADPXNAURXMSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Bromosaccharin is synthesized and utilized in reactions with electron-rich aromatic compounds, such as anisole, acetanilide, and N,N-dimethylaniline, to produce halogenated derivatives. The reaction specificity of N-bromosaccharin, leading to para-substituted products, distinguishes it from N-chlorosaccharin, which results in ortho and para mixtures, with the para isomer being predominant (de Souza, Silva, & Mattos, 2003). Additionally, its reactivity with electron-deficient alkenes such as α,β-unsaturated ketones, acids, esters, and nitriles in aqueous organic solvents yields corresponding halohydrins with good yields, showcasing its versatility in organic synthesis (Urankar, Rutar, Modec, & Dolenc, 2005).

Molecular Structure Analysis

N-Bromosaccharin's effectiveness as a reagent can be attributed to its molecular structure, which facilitates the formation of halogenated compounds through specific reactivity patterns. The molecular interactions and structural characteristics underpin its selective reactivity towards different substrates, enabling targeted synthesis processes.

Chemical Reactions and Properties

Chemical reactions involving N-bromosaccharin demonstrate its ability to act as an effective, selective, and mild oxidizing agent, particularly in the conversion of various oximes into aldehydes and ketones. This selective oxidation capability highlights its utility in organic synthesis, providing a straightforward approach to regenerate carbonyl compounds from oximes with good yield (Khazaei, Manesh, & Rostami, 2004).

Physical Properties Analysis

The physical properties of N-bromosaccharin, such as its stability, solubility, and reactivity profile, play a crucial role in its application as a reagent in organic synthesis. These properties determine its suitability for various reactions and influence the reaction conditions required for optimal performance.

Chemical Properties Analysis

The chemical properties of N-bromosaccharin, including its reactivity with different functional groups, selectivity in reactions, and the types of products it can form, make it a valuable tool in synthetic chemistry. Its ability to facilitate a range of chemical transformations, from halogenation to oxidation, underscores its versatility and utility in the field.

Scientific Research Applications

Catalyst in Organic Transformations

  • Scientific Field : Organic Chemistry
  • Application Summary : N-Bromosaccharin and its derivatives have been used as catalysts for a wide variety of organic transformations . This represents a greener and superior catalytic approach for reactions .
  • Results or Outcomes : The use of N-Bromosaccharin and its derivatives as catalysts has been shown to lower energy requirements, achieve reactions faster, increase selectivity, and decrease the use of processing and separation agents .

Oxidative Regeneration of Carbonyl Compounds from Oximes

  • Scientific Field : Organic Chemistry
  • Application Summary : N-Bromosaccharin has been used as a selective and efficient oxidative reagent for the regeneration of carbonyl compounds from oximes .
  • Methods of Application : The specific methods of application can vary, but the general approach involves using N-Bromosaccharin as an oxidative reagent in the reaction .
  • Results or Outcomes : The use of N-Bromosaccharin in this context has been shown to effectively regenerate carbonyl compounds from oximes, converting them into aldehydes and ketones with high yield .

Oxidation of Thiols to Disulfides

  • Scientific Field : Organic Chemistry
  • Application Summary : N-Bromosaccharin has been used for the chemoselective oxidation of thiols to their corresponding disulfides .
  • Methods of Application : The oxidation is carried out in dichloromethane under microwave irradiation conditions .
  • Results or Outcomes : The use of N-Bromosaccharin in this context has been shown to oxidize thiols to give disulfides in a very short time and with high yields .

Bromination of Anilines and Phenols

  • Scientific Field : Organic Chemistry
  • Application Summary : N-Bromosaccharin has been used as a heterogeneous recyclable catalyst for the bromination of anilines and phenols .
  • Methods of Application : The bromination is carried out with tungstophosphoric acid (H3PW12O40) .
  • Results or Outcomes : This procedure has been found to be effective due to its environmental compatibility, greater selectivity, reusability, non-toxicity, and ease of isolation .

Biginelli Reaction

  • Scientific Field : Organic Chemistry
  • Application Summary : N-Bromosaccharin and its derivatives have been used as catalysts in the Biginelli reaction . This reaction is a multi-component reaction that leads to the formation of dihydropyrimidinones .
  • Methods of Application : The specific methods of application can vary, but the general approach involves using N-Bromosaccharin or its derivatives as a catalyst in the reaction .
  • Results or Outcomes : The use of N-Bromosaccharin in this context has been shown to effectively catalyze the Biginelli reaction, leading to the formation of dihydropyrimidinones with high yield .

Paal–Knorr Pyrrole Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : N-Bromosaccharin and its derivatives have been used as catalysts in the Paal–Knorr pyrrole synthesis . This reaction is a method for synthesizing pyrroles .
  • Methods of Application : The specific methods of application can vary, but the general approach involves using N-Bromosaccharin or its derivatives as a catalyst in the reaction .
  • Results or Outcomes : The use of N-Bromosaccharin in this context has been shown to effectively catalyze the Paal–Knorr pyrrole synthesis, leading to the formation of pyrroles with high yield .

Safety And Hazards

N-Bromosaccharin may cause skin irritation and serious eye irritation . Precautions should be taken while handling it, including wearing protective gloves, eye protection, and face protection .

Future Directions

The application of saccharin and its derivatives, including N-Bromosaccharin, represents a greener and superior catalytic approach for reactions . They have been demonstrated as catalysts for a wide variety of organic transformations . The future directions could involve exploring more applications of N-Bromosaccharin in different chemical reactions and its potential in green chemistry.

properties

IUPAC Name

2-bromo-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADPXNAURXMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189350
Record name N-Bromosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Bromosaccharin

CAS RN

35812-01-2
Record name N-Bromosaccharin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35812-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Bromosaccharin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Bromosaccharin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
EI Sanchez, MJ Fumarola - The Journal of Organic Chemistry, 1982 - ACS Publications
KOC (CH 3),/CHCl,, 6-15 C 2, 3-dimethyl- 57.2 53.7 2-butene 2-methyl- 4.2 1-pentene cyclohexene 1.0 1.0 1-hexene 0.2 0.2 a Reaction of 5 mmol of alkene plus 5.0 mmol of …
Number of citations: 34 pubs.acs.org
E Aubert, I Nicolas, O Jeannin, M Fourmigué… - Crystal Growth & …, 2023 - ACS Publications
… Accordingly, we decided to extend our work on NISac to the analogous N-bromosaccharin (NBrSac) adducts with pyridines in order to evaluate how the neutral-to-ionic evolution is …
Number of citations: 2 pubs.acs.org
LK Pandey - Synlett, 2008 - thieme-connect.com
… N-Bromosaccharin has been proven to be a useful and alternative reagent for diverse organic transformations, such as halogenation of aromatic compounds, co-halogenation of …
Number of citations: 2 www.thieme-connect.com
KG Kumar, P Indrasenan - Analyst, 1988 - pubs.rsc.org
Two titrimetric methods using N-bromophthalimide (NBP) and N-bromosaccharin (NBSA) have been developed for the determination of some sulpha drugs such as Antrima, Elkosin, Las…
Number of citations: 19 pubs.rsc.org
H Alinezhad, M Tajbakhsh… - Bulletin of the Korean …, 2011 - koreascience.kr
… N-Bromosaccharin has been used as oxidants and brominating agent. It is a white powder and easy to handle. 19 NBromosaccharin has been asserted to be a useful reagent for …
Number of citations: 7 koreascience.kr
N Kang, Z Chen - Chemical Research in Chinese Universities, 2018 - Springer
A new method for the synthesis of functional enamines from β,β-dicyanostyrene derivatives and N-bromosaccharin(NBSA) was developed. In the presence of Na 2 CO 3 , the the …
Number of citations: 2 link.springer.com
A Khazaei, AA Manesh - Synthesis, 2004 - thieme-connect.com
… Abstract: N-bromosaccharin was found to be an efficient reagent for the oxidative cleavage of oximes to the corresponding aldehydes and ketones under microwave …
Number of citations: 28 www.thieme-connect.com
PC Shukla, PS Tiwari, D Khare - Int. J. of Pharm. & Life Sci.(IJPLS), 2012 - Citeseer
Kinetics of oxidation of some aldoses viz. D-ribose, D-xylose, L–arabinose and D-glucose by N-bromosaccharin in aqueous acetic medium in the presence of mercuric acetate as a …
Number of citations: 2 citeseerx.ist.psu.edu
A Khazaei, AA Manesh, A Rostami - Phosphorus, Sulfur, and …, 2004 - Taylor & Francis
… In this article, we report a new oxidative method for deoximation using N-bromosaccharin (NBSa.) as an oxidizing agent, which overcomes the disadvantages associated with oxidative …
Number of citations: 15 www.tandfonline.com
U Mishra, K Sharma, VK Sharma - Carbohydrate research, 1986 - Elsevier
Materials and methods.-N-Bromosaccharin6 was prepared by bromination of saccharin in alkaline solution at O”, and a solution of it in acetic acid was used. The solution so obtained …
Number of citations: 4 www.sciencedirect.com

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